LogP and Lipophilic Efficiency Differentials vs. Fluorinated Analog
The target compound exhibits an XLogP3‑AA of 3.7 [1], which is 0.9 log units higher than the value for the 4‑fluorophenyl analog (2S)-2-(5‑fluoro‑1H‑benzimidazol‑2‑yl)pyrrolidin-1-yl(5-amino-4-chloro‑1H‑pyrazol‑3‑yl)methanone (computed XLogP3‑AA ≈ 2.8) [2]. Because both compounds share the benzimidazole–pyrrolidine scaffold, the logP difference is attributable primarily to Br → F and pyrazole substitution, and it predicts markedly different membrane permeability and non‑specific binding profiles.
| Evidence Dimension | XLogP3‑AA (computed logP) |
|---|---|
| Target Compound Data | 3.7 |
| Comparator Or Baseline | (2S)-2-(5‑fluoro‑1H‑benzimidazol‑2‑yl)pyrrolidin-1-yl(5-amino-4-chloro‑1H‑pyrazol‑3‑yl)methanone: XLogP3‑AA ≈ 2.8 |
| Quantified Difference | +0.9 log units (≈8‑fold higher predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem). |
Why This Matters
A 0.9 logP increase shifts the compound into a more lipophilic space that may be preferred for CNS penetration studies or, conversely, may raise solubility concerns; procurement decisions should be aligned with the intended assay environment.
- [1] PubChem. Compound Summary for CID 17520130, XLogP3-AA value. https://pubchem.ncbi.nlm.nih.gov/compound/921162-96-1 (accessed 2026). View Source
- [2] Patel D et al. Novel inhibitors to ADP ribose phosphatase of SARS-CoV-2 identified by structure-based high throughput virtual screening and molecular dynamics simulations. Comput Biol Med. 2022;140:105084. (Compound ZINC217844024, SMILES data used for XLogP3 computation). View Source
